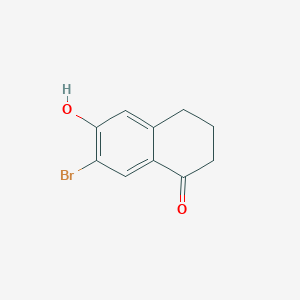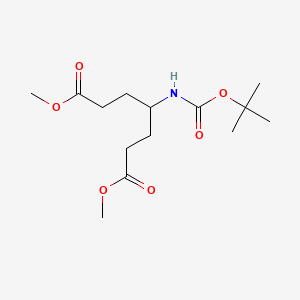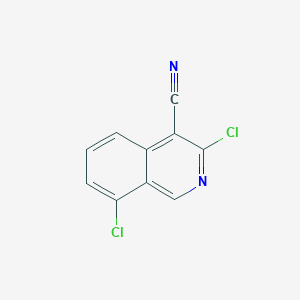
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride is a chiral compound with a significant role in various scientific fields. The presence of the tert-butyl group and the chiral center makes it a unique molecule with distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, often a substituted benzene derivative.
Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize waste.
化学反応の分析
Types of Reactions
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the reaction conditions and reagents used.
科学的研究の応用
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.
類似化合物との比較
Similar Compounds
®-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
4-tert-butylphenylamine: A simpler analog without the hydroxyl group.
2-amino-2-phenylethanol: A similar compound without the tert-butyl group.
Uniqueness
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride is unique due to its chiral center and the presence of both amino and hydroxyl groups
特性
分子式 |
C12H20ClNO |
|---|---|
分子量 |
229.74 g/mol |
IUPAC名 |
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14;/h4-7,11,14H,8,13H2,1-3H3;1H/t11-;/m1./s1 |
InChIキー |
XZLMNRBNEGHVNB-RFVHGSKJSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)N.Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



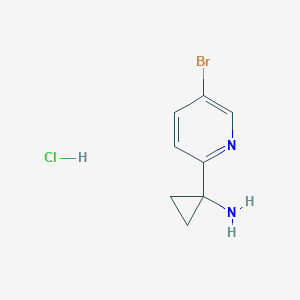
![5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)

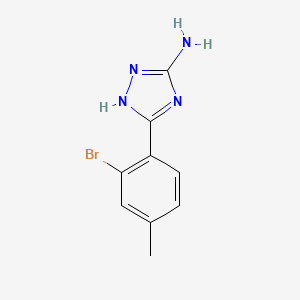
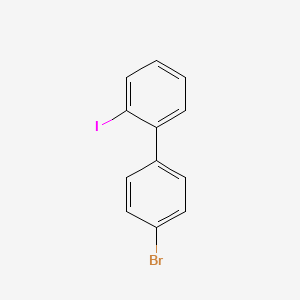

![tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13661562.png)
![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)
